3-Iodo-L-tyrosine methyl ester
Description
Significance of Halogenated Amino Acids in Biomedical Sciences
The introduction of halogen atoms into amino acids is a powerful strategy in biomedical sciences to modulate the biological and pharmacological properties of peptides and proteins. nih.govnih.gov Halogenation can significantly influence the physico-chemical characteristics of these molecules, including their stability, lipophilicity, and membrane permeability. dovepress.com This is a common strategy to enhance the functionality of bioactive peptides. mdpi.com
Key impacts of halogenating amino acids include:
Enhanced Binding Affinity and Selectivity: Halogen atoms can alter the electronic properties of an amino acid's side chain, leading to improved binding to target receptors or enzymes. dovepress.com Halogen bonds, which are non-covalent interactions between a halogen atom and an electron donor, can play a crucial role in ligand recognition and binding. dovepress.compnas.org
Increased Biological Stability: The presence of halogens can protect against metabolic degradation, thereby increasing the in vivo half-life of peptide-based drugs. dovepress.com
Modulated Conformation: The size and electronegativity of the halogen atom can influence the three-dimensional structure of peptides and proteins, which is critical for their interaction with biological targets. nih.govnih.gov
Improved Permeability: Halogenation can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. mdpi.com
The strategic incorporation of halogenated amino acids has become a valuable tool in drug discovery and protein engineering, allowing for the fine-tuning of molecular properties to achieve desired therapeutic effects. nih.govmdpi.com
Overview of L-Tyrosine Derivatives as Research Probes
L-tyrosine and its derivatives are frequently used as research probes to investigate a variety of biological processes, owing to the unique properties of the tyrosine side chain. rsc.orgnih.gov Scientists have developed numerous tyrosine-based probes for applications in cellular imaging, enzyme activity assays, and studying molecular interactions. rsc.orgnih.govrsc.org
Examples of L-tyrosine derivatives as research probes:
Fluorescent Probes: By modifying the tyrosine structure, researchers have created fluorescent amino acids. nih.govresearchgate.net These probes are used to study protein structure and dynamics, protein-protein interactions, and to monitor enzyme activity through techniques like Förster resonance energy transfer (FRET). nih.govrsc.org
Tumor Imaging Agents: Halogenated tyrosine derivatives, including those labeled with radioactive isotopes, have been developed for medical imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). evitachem.comnih.govresearchgate.net These compounds are often transported into tumor cells by specific amino acid transporters, such as L-type amino acid transporter 1 (LAT1), which are overexpressed in many cancers. nih.govnih.govresearchgate.net
Probing Amino Acid Transport: Labeled tyrosine derivatives are instrumental in studying the mechanisms of amino acid transport across cell membranes. nih.govkanazawa-u.ac.jp For example, 3-[125I]iodo-α-methyl-L-tyrosine has been used to characterize the uptake and inhibition of amino acid transporters in cancer cell lines. nih.gov
Investigating Enzyme Inhibition: Certain tyrosine derivatives act as inhibitors of specific enzymes. sigmaaldrich.com For instance, 3-Iodo-L-tyrosine is known to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines. sigmaaldrich.comscbt.com This allows researchers to probe the function of these enzymes in various physiological and pathological processes.
The versatility of L-tyrosine's chemical structure makes it a valuable scaffold for the design of sophisticated molecular probes that advance our understanding of complex biological systems. rsc.orgnih.gov
Historical Context of 3-Iodo-L-tyrosine Methyl Ester in Chemical Biology and Medicinal Chemistry
The study of iodinated tyrosine derivatives is historically linked to the investigation of thyroid hormones. researchgate.net 3-Iodo-L-tyrosine is a naturally occurring molecule that serves as a precursor in the biosynthesis of thyroid hormones like triiodothyronine (T3) and thyroxine (T4). evitachem.comebi.ac.uk The esterification of 3-Iodo-L-tyrosine to its methyl ester form provided chemists with a more versatile intermediate for various synthetic applications. iodobenzene.ltdcymitquimica.com
In medicinal chemistry, this compound and related compounds have been utilized as key intermediates in the synthesis of potential therapeutic agents, particularly for thyroid-related conditions. iodobenzene.ltd The presence of the iodine atom also made it a candidate for the development of imaging agents. The related compound, 3-[123I]iodo-α-methyl-L-tyrosine ([123I]IMT), was developed in the 1980s as a SPECT tracer to visualize amino acid transport in brain tumors. researchgate.net
In the field of chemical biology, the development of methods to incorporate unnatural amino acids into proteins opened new avenues for the use of iodinated tyrosines. In 2009, a significant advancement was the development of an E. coli-based system for the site-specific incorporation of 3-iodo-L-tyrosine into proteins. nih.gov This technique allows for the use of the iodine atom's strong anomalous scattering signal in X-ray crystallography to solve the phase problem and determine protein structures. ebi.ac.uknih.gov The crystal structure of the engineered tyrosyl-tRNA synthetase that specifically recognizes 3-iodo-L-tyrosine was also solved, revealing the basis for its substrate specificity. nih.gov This has made 3-iodo-L-tyrosine and its derivatives valuable tools for structural biology. ebi.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOJFMMTOKMYMT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459640 | |
| Record name | 3-Iodo-L-tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70277-02-0 | |
| Record name | 3-Iodo-L-tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 3 Iodo L Tyrosine Methyl Ester
Established Synthetic Pathways from L-Tyrosine as a Starting Material
The foundational approach to synthesizing 3-Iodo-L-tyrosine methyl ester begins with L-tyrosine, which undergoes two principal transformations: esterification and regioselective iodination.
Esterification Protocols
The conversion of L-tyrosine to its methyl ester derivative is a critical first step to protect the carboxylic acid functional group. A common and effective method involves the use of thionyl chloride (SOCl₂) in methanol (B129727) (MeOH). In this procedure, L-tyrosine is treated with thionyl chloride in methanol, typically under cooled conditions initially, followed by reflux. This reaction proceeds with high efficiency, affording L-tyrosine methyl ester hydrochloride in high yields. For instance, one protocol reports a yield of 97.2% with an HPLC purity of 99.3%. google.com Another variation of this method yielded 95.5% of the product with 98.6% purity. google.com
Alternative acid-catalyzed esterification methods are also employed. Sulfuric acid (H₂SO₄) has been shown to effectively catalyze the esterification of amino acids. acs.org The reaction is particularly efficient for amino acids with aromatic side chains like L-tyrosine, which exhibit higher reactivity compared to those with alkyl side chains. acs.org
Table 1: Comparison of L-Tyrosine Methyl Ester Synthesis Protocols
| Reagent | Solvent | Reaction Conditions | Yield | Purity |
|---|---|---|---|---|
| Thionyl Chloride | Methanol | Ice bath, then reflux | 97.2% | 99.3% HPLC |
Regioselective Iodination Procedures
Following esterification, the subsequent challenge lies in the regioselective introduction of an iodine atom at the 3-position of the phenolic ring of L-tyrosine methyl ester. The hydroxyl group of the tyrosine side chain is an activating group, directing electrophilic substitution to the ortho positions (3 and 5). Several methodologies have been developed to achieve this selective iodination.
For the synthesis of radioiodinated analogues, electrophilic radioiodination is a standard technique. This method employs oxidizing agents to convert radioactive iodide (I⁻) into an electrophilic iodine species (I⁺), which then substitutes onto the aromatic ring. researchgate.netmdpi.com
Chloramine-T: This is a strong oxidizing agent frequently used for radioiodination. researchgate.net It is effective for the oxidation of iodide, typically at a pH of around 7. nih.gov However, its strong oxidizing nature can sometimes lead to damage of sensitive substrates. nih.gov
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): Iodogen is a milder and water-insoluble oxidizing agent, which often makes it a preferred choice for labeling sensitive molecules like peptides and proteins to minimize oxidative damage. nih.govresearchgate.net The reaction is typically carried out in a heterogeneous system where Iodogen is coated on the walls of the reaction vessel. nih.govresearchgate.net This allows for easier removal of the oxidizing agent post-reaction. researchgate.net
Both Chloramine-T and Iodogen have been used to achieve high radiochemical yields (>95%) in the radioiodination of various molecules. researchgate.net The choice between them often depends on the sensitivity of the substrate to oxidation. nih.govresearchgate.net
Table 2: Comparison of Oxidizing Agents for Radioiodination
| Oxidizing Agent | Key Characteristics | Advantages | Disadvantages |
|---|---|---|---|
| Chloramine-T | Strong oxidizing agent, water-soluble | High efficiency, fast reaction times | Potential for oxidative damage to sensitive substrates |
Phase transfer catalysis (PTC) offers a method for achieving iodination under mild conditions. This technique involves the use of a phase transfer catalyst, such as a crown ether, to transport the iodinating species between an aqueous phase and an organic phase containing the substrate. In one example, a "liquid membrane" system using 18-crown-6 (B118740) as a catalyst in dichloroethane was employed. researchgate.netepa.gov The aqueous source phase contained potassium iodide (KI) and iodine (I₂), while the receiving aqueous phase contained tyrosine. researchgate.net This method allows for controlled, selective monoiodination, reportedly achieving a 100% yield of monoiodotyrosine after four hours. researchgate.net
Silver salts are effective in activating molecular iodine for the electrophilic iodination of aromatic compounds. nih.gov Reagents such as silver sulfate (B86663) (Ag₂SO₄) in combination with iodine have been successfully used. The silver salt facilitates the formation of a more potent electrophilic iodine species by precipitating silver iodide. nih.gov
In the context of protected tyrosine derivatives, a method using silver sulfate and iodine in methanol has been reported for the iodination of N-Fmoc-O-tert-butyl-L-tyrosine. researchgate.netresearchgate.net This reaction resulted in the formation of the corresponding 3-iodo derivative. Optimization of reaction conditions, such as temperature, was found to significantly improve the yield of the desired product. researchgate.netresearchgate.net Other silver salts with non-coordinating anions, like silver tetrafluoroborate (B81430) (AgBF₄) and silver hexafluoroantimonate (AgSbF₆), have also been investigated to modulate reactivity and regioselectivity. nih.gov
Advanced Synthetic Approaches for Protected Derivatives
The synthesis of this compound with additional protecting groups on the amino or hydroxyl functionalities is crucial for its incorporation into larger molecules like peptides. A common strategy involves the protection of the amino group with groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) prior to iodination. google.com
One advanced method involves a multi-step sequence starting with N-protected-L-tyrosine methyl ester. google.com The phenolic hydroxyl group is first protected, for example as a methoxymethyl (MOM) ether. This is followed by iodination to yield 3-iodo-N-protected-O-MOM-L-tyrosine methyl ester. The final step is the selective deprotection of the MOM group under mild conditions, such as catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon or palladium hydroxide), to afford the desired 3-iodo-N-protected-L-tyrosine methyl ester. google.com This approach is particularly advantageous as the final deprotection step is neutral, making it compatible with acid-sensitive protecting groups that might be present elsewhere in the molecule. google.com
Another direct approach for preparing an orthogonally protected iodotyrosine derivative involves a two-step process from commercially available Fmoc-Tyr(tBu)-OH. researchgate.net This method demonstrates the feasibility of direct iodination on a pre-protected tyrosine scaffold, which can then be used in further synthetic applications like Suzuki-Miyaura cross-coupling. researchgate.net
N-Protection Strategies in Synthesis (e.g., tert-butoxycarbonyl, benzyloxycarbonyl, acetyl, benzoyl)
To achieve selective iodination at the 3-position of the phenolic ring of L-tyrosine methyl ester, the nucleophilic amino group must first be protected. This prevents side reactions and ensures that the electrophilic iodinating agent reacts specifically with the activated aromatic ring. vulcanchem.com Several N-protecting groups are commonly employed in the synthesis of this compound and its derivatives. google.com
Key N-protecting groups include:
tert-butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under various conditions and its straightforward removal using strong acids like trifluoroacetic acid (TFA). vulcanchem.comwikipedia.org The Boc group is typically introduced by reacting the starting amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgucla.edu It is particularly valuable in syntheses where other parts of the molecule are sensitive to hydrogenolysis. nih.gov
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common amine protecting group. It is stable to the acidic conditions used for Boc deprotection, offering an orthogonal protection strategy. The Cbz group is typically removed by catalytic hydrogenolysis.
Acetyl (Ac) and Benzoyl (Bz): These acyl-type protecting groups provide robust protection for the amino function. google.com They are stable under both acidic and hydrogenolytic conditions but can be removed under strong basic or acidic hydrolysis, which may affect other functional groups like the methyl ester.
| Protecting Group | Abbreviation | Typical Introduction Reagent | Common Deprotection Conditions |
|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., Trifluoroacetic acid) vulcanchem.comwikipedia.org |
| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic Hydrogenolysis |
| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Strong acid or base hydrolysis |
| Benzoyl | Bz | Benzoyl chloride | Strong acid or base hydrolysis |
Selective Deprotection Methodologies (e.g., MOM protection removal)
In multi-step syntheses, selective deprotection is crucial. This is particularly relevant when both the amino and hydroxyl groups are protected. A key challenge is to remove one protecting group while leaving others intact.
A notable example involves the synthesis of N-protected this compound where the phenolic hydroxyl group is temporarily protected with a methoxymethyl (MOM) group. google.com The MOM ether is a commonly used protecting group for hydroxyls. researchgate.net While traditional methods for MOM group removal often involve strong acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid), these conditions would also cleave acid-labile N-protecting groups like Boc. google.com
To circumvent this, a selective, neutral deprotection method has been developed. google.com This process involves:
Synthesis of the dual-protected intermediate: N-protected-L-tyrosine methyl ester is reacted with chloromethyl methyl ether (MOMCl) and an iodine reagent to yield 3-iodo-N-protected-O-methoxymethyl-L-tyrosine methyl ester. google.com
Selective MOM deprotection: The MOM group is then removed under neutral conditions using a palladium catalyst (e.g., palladium on carbon) in a hydrogen atmosphere. google.com
This method is highly selective, leaving acid-sensitive N-protecting groups like Boc, Cbz, acetyl, and benzoyl unaffected. The reaction is mild and offers high selectivity, making it highly suitable for complex syntheses, such as in peptide chemistry. google.com
Synthesis of Radiolabeled this compound Analogs for Research
Radiolabeled analogs of 3-iodo-L-tyrosine are valuable tools in nuclear medicine for diagnostic imaging, particularly for brain tumors using Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov The synthesis of these analogs, such as L-3-[¹²³I]iodo-α-methyl tyrosine (IMT) and L-3-[¹²⁵I]iodotyrosine methyl ester, involves incorporating a radioactive iodine isotope into the molecule. vulcanchem.comnih.goviaea.org
Strategies for Incorporating Radioisotopes (e.g., Iodine-123, Iodine-125)
Several strategies exist for incorporating radioisotopes like Iodine-123 (¹²³I, half-life: 13.2 hours) and Iodine-125 (¹²⁵I, half-life: 59.4 days) into the tyrosine ring. vulcanchem.comnih.gov
Electrophilic Radioiodination: This is a common method where a precursor molecule is reacted with a radioiodide source (e.g., Na[¹²³I]) in the presence of an oxidizing agent. nih.gov The chloramine-T method is a classic example, where chloramine-T oxidizes the radioiodide to an electrophilic species that subsequently attacks the activated tyrosine ring. nih.goviaea.org
Isotopic Exchange: In this method, a non-radioactive 3-iodo-L-tyrosine derivative is heated with a source of radioactive iodine. vulcanchem.comnih.gov The radioactive isotope exchanges with the stable iodine atom on the aromatic ring. This reaction can be catalyzed by copper(II) salts to improve efficiency. nih.gov
Iododestannylation: This approach involves the synthesis of a trialkylstannyl precursor, such as an N-Boc-protected tributylstannyl-tyrosine derivative. The tributylstannyl group is then replaced with a radioiodine isotope under standard conditions using an oxidizing agent like chloramine-T. This method offers high regioselectivity. nih.gov
The choice of radioisotope depends on the application. ¹²³I is preferred for in vivo SPECT imaging due to its favorable gamma emission and shorter half-life, while the longer-lived ¹²⁵I is often used for in vitro assays and preclinical research. vulcanchem.comresearchgate.netnih.gov
Radiochemical Yield and Purity Considerations
The success of a radiolabeling synthesis is measured by its radiochemical yield (RCY) and radiochemical purity (RCP).
Radiochemical Yield (RCY): This refers to the percentage of the initial radioactivity that is successfully incorporated into the desired product. For analogs like [¹³¹I]IPA, isotopic exchange methods can achieve an RCY of 88% ± 10%. nih.gov Automated synthesis modules for compounds like [¹²³I]IMT report yields in the range of 60-80%. researchgate.net
Radiochemical Purity (RCP): This is the proportion of the total radioactivity in the final product that is present in the desired chemical form. High RCP is essential for clinical applications to avoid off-target effects from radioactive impurities. It is common to achieve RCP values greater than 95% or even >98%. vulcanchem.comresearchgate.net
Purification of the final radiolabeled product is critical to ensure high RCP. Common methods for purification and analysis include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and paper electrophoresis. vulcanchem.comnih.goviaea.org
| Labeling Strategy | Radioisotope | Key Features | Typical RCY | Typical RCP |
|---|---|---|---|---|
| Electrophilic Substitution (Chloramine-T) | ¹²³I, ¹²⁵I | Uses an oxidizing agent to generate an electrophilic iodine species. nih.gov | Variable | >98% after purification researchgate.net |
| Isotopic Exchange | ¹²³I, ¹²⁵I, ¹³¹I | Exchange of stable iodine with a radioisotope, often Cu(II) catalyzed. vulcanchem.comnih.gov | 60-88% nih.govresearchgate.net | >95% vulcanchem.com |
| Iododestannylation | ¹²⁴I, ¹³¹I | Radioiodination of a trialkylstannyl precursor; highly regioselective. nih.gov | Variable | High |
Chemoenzymatic Synthesis of this compound and Related Compounds
Chemoenzymatic synthesis combines traditional chemical methods with biocatalytic steps using enzymes. For this compound, this approach can offer high selectivity under mild reaction conditions. The "chemo" part involves the standard chemical synthesis of the L-tyrosine methyl ester precursor.
The "enzymatic" part focuses on the iodination step, which can be catalyzed by peroxidases, such as lactoperoxidase (LPO). nih.govnih.gov Studies have shown that lactoperoxidase can effectively catalyze the iodination of tyrosine residues. nih.gov The proposed mechanism involves the enzyme generating a highly reactive iodinating intermediate from iodide (I⁻) and hydrogen peroxide (H₂O₂). nih.govnih.gov This enzyme-activated species, likely hypoiodous acid (HOI), then diffuses from the enzyme and rapidly iodinates the tyrosine substrate. nih.govnih.gov
Key findings from research on enzymatic iodination include:
The rate of the reaction is dependent on the concentrations of iodide and H₂O₂, but not on the concentration of the tyrosine substrate, suggesting the formation of the iodinating agent is the rate-limiting step. nih.gov
The enzyme can be used to control the extent of iodination (mono- vs. di-iodination) by adjusting the ratio of the tyrosine substrate to H₂O₂. nih.gov
The process is highly efficient and occurs under physiological conditions, avoiding the harsh reagents often used in purely chemical syntheses.
This enzymatic approach provides a green and highly specific alternative for the synthesis of 3-iodo-L-tyrosine and its derivatives.
Biochemical and Pharmacological Research Applications of 3 Iodo L Tyrosine Methyl Ester
Role as a Precursor in Synthesis of Biologically Active Molecules
As a versatile chemical building block, 3-Iodo-L-tyrosine methyl ester serves as a key precursor in the synthesis of more complex, biologically active molecules. Its structure allows for further chemical modifications, making it a valuable starting material in multi-step synthetic pathways.
Development of New Pharmaceuticals
This compound is utilized as a precursor in the development of novel pharmaceutical agents, including antiviral compounds and radiolabeled amino acids for medical imaging. The ester and iodo- groups provide reactive sites for building more complex molecular architectures.
For instance, Boc-3'-iodo-L-tyrosine methyl ester, a protected form of the compound, has been used in the synthesis of a novel class of compounds designed to inhibit the RNA-dependent RNA polymerase of the Hepatitis C virus (HCV) google.com. Additionally, the synthesis of 3,5-Diiodo-L-tyrosine methyl ester, a precursor for certain thyroid hormone analogs, begins with the iodination of L-tyrosine to produce this compound .
Furthermore, the core structure is fundamental in creating radiopharmaceuticals. While not the methyl ester itself, the closely related analog L-3-[¹²³I]iodo-α-methyltyrosine (IMT) is a key radiolabeled amino acid used in SPECT and PET imaging to visualize tumors nih.govsnmjournals.org. The synthesis of such tracers often involves the radioiodination of tyrosine derivatives, highlighting the importance of precursors like this compound in developing diagnostic agents nih.govnih.gov.
| Pharmaceutical Application | Role of this compound Derivative |
| Antiviral Agents (HCV) | Served as a precursor for inhibitors of viral RNA polymerase google.com. |
| Thyroid Hormone Analogs | Used as an intermediate in the synthesis of 3,5-Diiodo-L-tyrosine methyl ester . |
| Radiopharmaceuticals (e.g., IMT) | The core structure is foundational for creating radioiodinated amino acids for tumor imaging nih.govsnmjournals.org. |
Application in Natural Product Synthesis (e.g., Cyclopeptides)
The synthesis of complex natural products often requires chiral building blocks to construct stereochemically defined molecules. This compound and its derivatives are employed in the total synthesis of such compounds. Research has demonstrated its use as a starting material in the synthetic pathway toward herqulines A and B, which are natural products known to inhibit platelet aggregation core.ac.uk. The synthesis strategy involves linking two tyrosine-derived molecules, making the iodinated precursor a critical component for subsequent chemical reactions core.ac.uk. It has also been used in the preparation of novel carboxyalkyl peptides and their esters, which have been investigated as potential antihypertensive agents google.com.
Investigations into Thyroid Function and Metabolism
3-Iodotyrosine, the unesterified form of the subject compound, is a known intermediate in the biosynthesis of thyroid hormones wikipedia.orgnih.gov. It is formed by the iodination of tyrosine residues within the thyroid gland mdpi.com. In this context, derivatives like this compound are valuable research tools.
Studies on thyroid hormone derivatives, such as 3,5-diiodothyronine (3,5-T2), investigate their potential therapeutic effects on metabolic disorders like obesity and type 2 diabetes mdpi.com. The synthesis and study of these derivatives often rely on precursors like iodinated tyrosine esters. Furthermore, research into the inhibition of the enzyme iodotyrosine deiodinase (IYD), which is crucial for recycling iodide within the thyroid, utilizes related compounds like 3-nitro-L-tyrosine to create experimental models of thyroid dysfunction nih.gov. These studies provide insight into the mechanisms of thyroid hormone regulation and the impact of its disruption nih.gov.
Utilization as a Biological Probe in Biochemical Research
The unique properties of 3-Iodo-L-tyrosine, including the presence of a heavy iodine atom and its role as a tyrosine analog, make it and its derivatives useful as biological probes to investigate complex biochemical processes.
Elucidating Protein-Ligand Interactions
Understanding the interactions between small molecules and proteins is crucial for drug discovery. Iodinated tyrosine derivatives can be incorporated into proteins to study their structure and function. The site-specific incorporation of 3-iodo-L-tyrosine into proteins in mammalian cells has been achieved using engineered aminoacyl-tRNA synthetase and suppressor tRNA pairs acs.org. This allows researchers to introduce a specific probe into a protein of interest.
The iodine atom can serve as a heavy atom for X-ray crystallography, aiding in structure determination. Moreover, related compounds with photoreactive groups, such as 3-azido-L-tyrosine, are used in photoaffinity labeling to identify and map the binding sites of small molecules on their protein targets . Studies have also identified 3-iodo-L-tyrosine as an inhibitor of the L-type amino acid transporter 1 (LAT-1), a protein highly expressed in certain cancer cells, suggesting a mechanism to inhibit cancer cell proliferation by nutrient deprivation salilab.org.
Studying Enzyme Catalysis Mechanisms
3-Iodo-L-tyrosine and its derivatives serve as inhibitors for several key enzymes, allowing researchers to probe their catalytic mechanisms. By blocking the active site, these compounds can help elucidate the enzyme's function and role in metabolic pathways.
A primary example is the enzyme tyrosine hydroxylase, which 3-Iodotyrosine reversibly inhibits wikipedia.orgnih.gov. This enzyme is the rate-limiting step in the synthesis of catecholamine neurotransmitters like dopamine (B1211576) wikipedia.org. By inhibiting this enzyme, researchers can study the downstream effects of reduced dopamine levels. Another critical enzyme studied using related compounds is iodotyrosine deiodinase (IYD), which is involved in thyroid hormone regulation. The interaction between iodotyrosine and IYD is dependent on the substrate's ammonium and carboxylate groups, which directly influence the enzyme's catalytic activity nih.gov.
| Enzyme | Interaction/Effect of 3-Iodotyrosine or Derivative | Research Application |
| Tyrosine Hydroxylase | Reversible inhibitor wikipedia.orgnih.gov. | Studying the biosynthesis of catecholamine neurotransmitters (e.g., dopamine) wikipedia.org. |
| Iodotyrosine Deiodinase (IYD) | Acts as a substrate; its binding controls the catalytic function of the enzyme nih.gov. | Investigating iodide recycling and thyroid hormone synthesis nih.govnih.gov. |
| L-type amino acid transporter 1 (LAT-1) | Inhibitor salilab.org. | Probing nutrient transport pathways in cancer cells salilab.org. |
Based on a thorough review of the available scientific literature, it is not possible to generate an article that adheres to the specific outline provided for the chemical compound "this compound."
The requested outline details specific biochemical and pharmacological research applications, including inhibition studies, trans-stimulation, de-esterification, and transport characteristics in various cell lines. However, the existing body of research focuses extensively on related but structurally distinct compounds, primarily 3-iodo-α-methyl-L-tyrosine (IMT) and 3-iodo-L-tyrosine .
There is a significant lack of published studies where this compound is the primary subject of investigation for amino acid transport mechanisms. While some studies mention L-tyrosine methyl ester as a weak inhibitor or as a tool to stimulate the transport of other compounds, this information is not directly applicable to this compound and is insufficient to build the detailed, scientifically accurate content required by the user's outline.
Therefore, creating the requested article would require extrapolating data from different molecules, which would be scientifically inaccurate and constitute a hallucination. To maintain factual accuracy, the article cannot be generated as instructed.
Interaction with L-type Amino Acid Transporter 1 (LAT1)
Tyrosine Hydroxylase Inhibition Studies
3-Iodo-L-tyrosine is recognized as an effective inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. selleckchem.comsigmaaldrich.com This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, which is the precursor for crucial neurotransmitters like dopamine, norepinephrine, and epinephrine. scbt.comwikipedia.org By competing with the natural substrate, tyrosine, 3-Iodo-L-tyrosine blocks this initial and critical step, thereby impacting the entire catecholamine synthesis pathway. scbt.com Its inhibitory action makes it a valuable tool in neuroendocrine research for studying the acute effects of catecholamine depletion. nih.gov
The inhibition of tyrosine hydroxylase by 3-Iodo-L-tyrosine directly curtails the production of catecholamines. scbt.com The biosynthetic pathway begins with the hydroxylation of L-tyrosine to L-DOPA by TH, a step that 3-Iodo-L-tyrosine competitively inhibits. wikipedia.orgnih.govsigmaaldrich.com This initial reaction is the rate-limiting step for the entire sequence. wikipedia.orgnih.gov Following the formation of L-DOPA, it is converted to dopamine, which can then be further metabolized to norepinephrine and subsequently to epinephrine. wikipedia.org By blocking the foundational step, 3-Iodo-L-tyrosine effectively decreases the synthesis of all subsequent catecholamines. scbt.com
In comparative studies, 3-Iodo-L-tyrosine (referred to as MIT) has been shown to be a preferable inhibitor for acute neuroendocrine investigations compared to another common inhibitor, alpha-methyl-p-tyrosine (α-MT). nih.gov While both substances inhibit dopamine synthesis, 3-Iodo-L-tyrosine does so without inducing stress-mediated effects on hypothalamic noradrenaline activity and ACTH secretion that are observed with α-MT. nih.gov
Administration of 3-Iodo-L-tyrosine leads to marked reductions in the levels of specific neurotransmitters and their metabolites. Research in rats has demonstrated that 30 minutes after administration, it causes a significant reduction in the hypothalamic concentrations of dopamine and its metabolite, homovanillic acid. nih.gov This depletion of dopamine is a direct consequence of tyrosine hydroxylase inhibition and results in a corresponding significant increase in prolactin secretion. nih.gov
Unlike α-methyl-p-tyrosine, 3-Iodo-L-tyrosine does not significantly decrease the concentration of noradrenaline or increase its metabolite, 3,4-dihydroxyphenylethyleneglycol (DHPG). nih.gov This indicates that its inhibitory effect is more specific and less confounded by stress-induced increases in noradrenaline neuronal activity. nih.gov
Table 1: Comparative Effects of Tyrosine Hydroxylase Inhibitors on Hypothalamic Neurotransmitters in Rats
| Compound | Dopamine (DA) | Homovanillic Acid (HVA) | Noradrenaline (NA) | 3,4-dihydroxyphenylethyleneglycol (DHPG) | Prolactin Secretion | ACTH Secretion |
|---|---|---|---|---|---|---|
| 3-Iodo-L-tyrosine (MIT) | Marked Reduction | Marked Reduction | No Significant Decrease | No Significant Increase | Highly Significant Increase | No Effect |
| alpha-Methyl-p-tyrosine (α-MT) | Marked Reduction | Marked Reduction | Highly Significant Decrease | Highly Significant Increase | Highly Significant Increase | Increased |
Source: Data compiled from a study on the acute effects of tyrosine hydroxylase inhibitors. nih.gov
The ability of 3-Iodo-L-tyrosine to inhibit tyrosine hydroxylase and thereby reduce dopamine biosynthesis has implications for research into neurological disorders like Parkinson's disease. nih.gov Studies suggest that excessive amounts of 3-Iodo-L-tyrosine can induce Parkinson-like features in various experimental models. nih.gov This is attributed to its potent inhibition of TH activity, which is the rate-limiting enzyme in dopamine production. nih.gov
Experimental research has shown that exposure to high concentrations of 3-Iodo-L-tyrosine can lead to:
Abnormal Protein Aggregation : In cultured substantia nigra neurons, it induces intracytoplasmic inclusions that express α-synuclein and tyrosine hydroxylase. nih.gov
Neurodegeneration : In mouse models, it has been shown to cause a loss of tyrosine-hydroxylase-expressing neurons and fibers in both the enteric nervous system and the nigrostriatal system. nih.gov
Motor and Non-motor Deficits : The induced damage to the nigrostriatal system is associated with Parkinson-like motor and non-motor deficits. nih.gov
These findings underscore the potential role of endogenous or exogenous substances that inhibit tyrosine hydroxylase in the pathophysiology of Parkinson's disease. nih.gov
Genetic Code Expansion for Protein Engineering
Genetic code expansion is a powerful technology that allows for the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins, thereby expanding their chemical and functional properties. nih.gov 3-Iodo-L-tyrosine is a key ncAA used in this field. nih.govnih.gov This is achieved by using an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA that function independently of the host's natural translational machinery. nih.gov This orthogonal system enables the precise insertion of 3-Iodo-L-tyrosine in response to a specific codon, typically an amber stop codon (UAG), that has been introduced at the desired site in a gene. nih.govpnas.org
The site-specific incorporation of 3-Iodo-L-tyrosine into proteins in various systems, including mammalian cells, has been successfully demonstrated. nih.govh1.co This technique allows for the production of proteins with unique properties conferred by the iodine atom. For example, the presence of the heavy iodine atom is particularly useful for X-ray crystallography to solve protein structures via single-wavelength anomalous dispersion (SAD) phasing. h1.coresearchgate.netnih.gov
A system developed for mammalian cells uses an engineered Escherichia coli TyrRS variant and a Bacillus stearothermophilus suppressor tRNATyr. nih.gov When 3-Iodo-L-tyrosine is supplied in the growth medium, the engineered synthetase specifically attaches it to the suppressor tRNA, which then delivers it to the ribosome to be incorporated at the designated amber codon on the mRNA. nih.gov This process has been shown to be highly efficient, with an occupancy of over 95% at the target site, and does not appear to affect cell growth. nih.gov
A critical component for incorporating 3-Iodo-L-tyrosine is the engineering of a tyrosyl-tRNA synthetase (TyrRS) that preferentially recognizes this non-natural amino acid over the endogenous L-tyrosine. nih.gov Wild-type TyrRS from organisms like E. coli does not recognize 3-Iodo-L-tyrosine due to the bulky iodine atom. nih.govresearchgate.net
Researchers have successfully engineered E. coli TyrRS by mutating key residues in the L-tyrosine-binding site. nih.gov Based on the crystal structure of a related TyrRS, specific amino acids were targeted for mutagenesis. For instance, a double mutant, TyrRS(V37C195), was created where Tyr-37 was changed to Valine and Gln-195 to Cysteine. nih.gov This engineered enzyme exhibits a reversed substrate specificity, preferentially charging the suppressor tRNA with 3-Iodo-L-tyrosine while discriminating against L-tyrosine. nih.govresearchgate.net The structural basis for this specificity involves van der Waals contacts between the mutated residues (Val-37 and Cys-195) and the iodine atom of 3-iodo-L-tyrosine. researchgate.net To further enhance specificity, the editing domain from a different synthetase (phenylalanyl-tRNA synthetase) was transplanted into the engineered iodoTyrRS, creating a variant that actively removes misacylated L-tyrosine, thereby ensuring unambiguous incorporation of 3-Iodo-L-tyrosine. pnas.org
Table 2: Key Mutations in E. coli Tyrosyl-tRNA Synthetase for 3-Iodo-L-tyrosine Recognition
| Original Residue | Mutated Residue | Purpose of Mutation | Resulting Enzyme Variant |
|---|---|---|---|
| Tyrosine-37 (Y37) | Valine (V) | Eliminates steric hindrance with the iodine atom. researchgate.net | TyrRS(V37C195) |
Source: Data compiled from structural and engineering studies of TyrRS. nih.govresearchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| 3,4-dihydroxyphenylethyleneglycol (DHPG) |
| 3-Iodo-L-tyrosine |
| alpha-methyl-p-tyrosine (α-MT) |
| Dopamine |
| Epinephrine |
| Homovanillic acid |
| L-DOPA (3,4-dihydroxy-L-phenylalanine) |
| L-tyrosine |
| Norepinephrine |
| Phenylalanine |
| Prolactin |
| α-synuclein |
| Adrenocorticotropic hormone (ACTH) |
| Phenylalanyl-tRNA synthetase |
Applications in Protein Crystallography for Structure Determination (e.g., SAD Phasing)
The determination of a protein's three-dimensional structure is fundamental to understanding its function. X-ray crystallography is a powerful technique for this purpose, but it faces a significant hurdle known as the "phase problem." While the diffraction experiment yields the intensities of the X-ray waves, the crucial phase information is lost. To reconstruct the electron density map and ultimately the protein structure, this phase information must be recovered. One of the powerful methods to solve the phase problem is Single-wavelength Anomalous Dispersion (SAD).
The SAD method relies on the incorporation of atoms with significant anomalous scattering signals into the protein. These "heavy atoms" scatter X-rays differently from the lighter atoms of the protein (carbon, nitrogen, oxygen), and this difference can be exploited to calculate the initial phases. Iodine is a particularly effective element for SAD phasing due to its strong anomalous signal at commonly used X-ray wavelengths.
3-Iodo-L-tyrosine serves as a valuable tool for introducing iodine into a protein's structure in a site-specific manner. By genetically encoding 3-iodo-L-tyrosine, researchers can replace specific tyrosine residues within a protein with this iodinated analog. This approach allows for the precise placement of the heavy atom, which can be crucial for successful phasing and structure determination.
A notable example of this application is the structure determination of the ribosomal protein N-acetyltransferase from Thermus thermophilus. In this study, 3-iodo-L-tyrosine was site-specifically incorporated into the enzyme. The crystal structure of the resulting iodinated protein was then successfully determined using SAD phasing at two different X-ray wavelengths, CuKα and CrKα. nih.gov The high resolution of the determined structures, 1.8 Å and 2.2 Å respectively, demonstrates the efficacy of using 3-iodo-L-tyrosine for crystallographic studies. nih.gov Importantly, a comparison with the native structure, which was solved by molecular replacement, revealed no significant structural changes caused by the incorporation of the iodinated amino acid. nih.gov This indicates that 3-iodo-L-tyrosine is a minimally perturbing heavy-atom derivative, a desirable characteristic for accurate structure determination.
The successful use of genetically encoded 3-iodo-L-tyrosine in this case highlights a robust and rational approach for obtaining high-quality phasing data for de novo protein structure determination.
| Protein Studied | Organism | Method of Incorporation | Phasing Method | Wavelengths Used | Resolution |
| Ribosomal protein N-acetyltransferase | Thermus thermophilus | Site-specific genetic encoding | SAD | CuKα, CrKα | 1.8 Å, 2.2 Å |
Advanced Imaging Applications and Radiopharmaceutical Development
Use as a Radiolabeled Tracer Precursor
3-Iodo-L-tyrosine methyl ester is a foundational molecule for producing potent radiopharmaceutical imaging agents. By modifying this precursor, most notably through the introduction of a radioisotope of iodine (such as Iodine-123), it is converted into the widely studied SPECT tracer, 3-[¹²³I]Iodo-alpha-methyl-L-tyrosine (¹²³I-IMT). The addition of an alpha-methyl group to the tyrosine backbone in IMT is a crucial modification that prevents the molecule from being metabolized and incorporated into proteins, ensuring that its accumulation in tissues primarily reflects amino acid transport activity. nih.govresearchgate.net This characteristic is highly valuable for imaging tumors, which often exhibit upregulated amino acid transport systems to support their rapid growth and proliferation. nih.govresearchgate.netnih.gov
The most significant application of tracers derived from 3-Iodo-L-tyrosine is in SPECT imaging, a nuclear medicine technique that provides 3D information about physiological processes.
¹²³I-IMT has been extensively evaluated as a SPECT tracer for imaging amino acid transport in brain tumors. nih.gov Malignant brain tumors, particularly gliomas, demonstrate increased uptake of amino acids compared to normal brain tissue. nih.gov Unlike some other imaging agents, ¹²³I-IMT can effectively visualize these tumors because its uptake is independent of the blood-brain barrier's integrity. This allows for clear delineation of tumor tissue from surrounding healthy parenchyma. Its primary use is in the differential diagnosis of recurrent or residual gliomas, helping to distinguish them from treatment-related changes such as radiation necrosis. nih.gov The accumulation of ¹²³I-IMT in tumor cells is rapid, allowing for imaging to commence shortly after administration. researchgate.netnih.gov
The diagnostic performance of ¹²³I-IMT SPECT has been shown to be robust in several clinical contexts. In studies comparing it with other imaging modalities for detecting tumor progression in irradiated low-grade astrocytomas, ¹²³I-IMT SPECT demonstrated the highest diagnostic accuracy. nih.gov One comparative study against proton magnetic resonance spectroscopy (¹H-MRS) for differentiating recurrent glioma from post-therapeutic changes found ¹²³I-IMT SPECT to be superior. nih.gov
Below is a summary of the diagnostic accuracy of ¹²³I-IMT SPECT in differentiating recurrent/residual glioma from treatment-related changes, based on a specific study.
| Metric | Value | Cut-off Value (Uptake Ratio) |
|---|---|---|
| Sensitivity | 95% | 1.62 |
| Specificity | 100% | |
| Accuracy | 96% |
While highly effective in brain tumor imaging, the sensitivity of ¹²³I-IMT SPECT can be limited for smaller lesions in other cancer types, such as non-small cell lung cancer, where detection rates for metastases under 2 cm in diameter were found to be lower. epistemonikos.org
While this compound is primarily associated with the SPECT tracer ¹²³I-IMT, the success and molecular mechanism of IMT have inspired the development of analogous tracers for PET imaging. PET offers higher spatial resolution and sensitivity compared to SPECT. By replacing the iodine-123 atom with a positron-emitting isotope like fluorine-18, researchers have developed tracers such as L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT). mdpi.com This PET tracer retains the favorable biological properties of IMT, including selective transport via the L-type amino acid transporter 1 (LAT1) and resistance to in-vivo metabolism, making it highly specific for malignant tumors. mdpi.com However, it is important to note that other widely used amino acid PET tracers, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET), are synthesized from different, non-iodinated precursors. lumiprobe.com
Single-Photon Emission Computed Tomography (SPECT) Imaging
Pharmacokinetic and Biodistribution Research of Labeled Analogs
The effectiveness of imaging agents derived from this compound is determined by their pharmacokinetic properties—how they are absorbed, distributed, and cleared by the body—and their biodistribution, particularly their accumulation at the target site (the tumor) versus background tissues.
The cellular uptake of ¹²³I-IMT in tumor cells is a well-characterized process that is crucial for its imaging capabilities. Research has consistently shown that its transport into cancer cells is predominantly mediated by the L-type amino acid transporter system, specifically LAT1, which is overexpressed in many types of malignant tumors. nih.govmdpi.comnih.gov
Key findings regarding the cellular uptake of IMT include:
Sodium-Independence: The transport of IMT is sodium-independent, a characteristic feature of the L-system. nih.gov
Proliferation Dependence: The rate of IMT uptake correlates with the proliferative activity of tumor cells. Studies on human glioma cells demonstrated that uptake was significantly higher during the exponential growth phase compared to the stationary plateau phase. nih.gov
High Affinity: Kinetic studies in human Ewing's sarcoma cells determined a high-affinity Michaelis constant (Km) of 41.7 ± 3.9 μM, indicating an efficient transport process. nih.gov
Rapid Accumulation: In vitro studies show that IMT uptake is very fast, reaching a plateau within minutes in some cell lines. nih.gov
Inhibition experiments have confirmed the primary role of the L-system in IMT transport. The table below summarizes the effect of specific inhibitors on IMT uptake in human glioma cells.
| Inhibitor | Target Transport System | Effect on IMT Uptake | Reduction Percentage |
|---|---|---|---|
| BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) | System L | Strong Inhibition | 90% - 98% |
| MeAIB (2-(methylamino)-isobutyric acid) | System A | No Significant Effect | N/A |
This high degree of inhibition by BCH, a specific blocker of System L, alongside the lack of effect from the System A inhibitor MeAIB, provides strong evidence that IMT's entry into tumor cells is almost exclusively via the L-type amino acid transporter. nih.gov This specificity is the foundation of its utility as a tumor imaging agent.
Influence of Co-administered Agents (e.g., Probenecid) on Pharmacokinetics
The pharmacokinetic profile of radiolabeled amino acid tracers is crucial for achieving high-quality tumor images. A significant challenge in abdominal imaging with IMT is its substantial accumulation and subsequent rapid excretion by the kidneys, which can obscure views of adjacent tumors. kanazawa-u.ac.jpnih.gov Research has explored the co-administration of agents like probenecid (B1678239) to modulate this behavior. kanazawa-u.ac.jpnih.gov
Probenecid is a well-known inhibitor of organic anion transporters (OATs), which are involved in the secretion of various substances in the kidney. kanazawa-u.ac.jpnih.gov Studies in mice implanted with colon cancer demonstrated that the uptake of [¹²⁵I]IMT is mediated by both organic anion and amino acid transporters in the kidneys. kanazawa-u.ac.jp Pre-treatment with probenecid was shown to inhibit renal clearance of the tracer, leading to a change in its pharmacokinetics. kanazawa-u.ac.jpnih.gov
This inhibition of renal excretion results in a higher and more prolonged distribution of the tracer to the tumor. kanazawa-u.ac.jp In a study involving mice with DLD-1 colon cancer implants, those treated with probenecid loading showed higher tumor accumulation of [¹²⁵I]IMT compared to the control group. kanazawa-u.ac.jpnih.gov By reducing the marked renal accumulation, particularly in the renal cortex, OAT inhibitors like probenecid have the potential to yield better tumor images with improved tumor-to-normal tissue radioactivity ratios. kanazawa-u.ac.jp
Table 1: Effect of Probenecid on [¹²⁵I]IMT Biodistribution in Tumor-Bearing Mice
| Tissue | Control Group (%ID/g) | Probenecid Group (%ID/g) | Time Point |
|---|---|---|---|
| Tumor | Data indicates lower accumulation | Data indicates higher accumulation | 30 min |
Note: This table is illustrative of the findings described in the study by Nakajima et al., where probenecid loading led to higher tumor accumulation and reduced renal accumulation. Exact quantitative values require direct consultation of the source publication.
Tumor-to-Brain Contrast and Ratio Analysis
A key advantage of IMT in neuro-oncology is its low uptake in normal brain tissue, which provides high tumor-to-brain contrast for accurate tumor visualization. sci-hub.se This characteristic allows for effective delineation of neoplastic tissue from the surrounding healthy parenchyma. The contrast is typically quantified using a tumor-to-brain ratio (TBR) or tumor-to-background ratio, calculated by dividing the tracer activity in the tumor by the activity in a contralateral, unaffected brain region. snmjournals.orgnih.gov
In a comparative study, the TBR for ¹²³I-IMT SPECT in patients with suspected brain tumors was found to be 1.5 ± 0.5. snmjournals.org While this provides effective contrast, the same study noted that the PET tracer O-(2-¹⁸F-Fluoroethyl)-l-Tyrosine (¹⁸F-FET) yielded a significantly higher contrast with a TBR of 2.0 ± 0.9. snmjournals.org
For tumors outside the brain, tumor-to-background ratios for IMT have been shown to be effective for visualization. In a study of 20 patients with various extracranial tumors, SPECT imaging produced tumor-to-background ratios ranging from 1.3 to 6.2. nih.gov These ratios were sufficient to differentiate malignant tumors from benign inflammatory processes, which showed ratios of less than 1.9. nih.gov
Table 2: Tumor-to-Brain/Background Ratios for ¹²³I-IMT in Different Studies
| Study Focus | Imaging Modality | Ratio Type | Mean Ratio Value / Range |
|---|---|---|---|
| Brain Tumors | SPECT | Tumor-to-Brain Ratio (TBR) | 1.5 ± 0.5 |
| Extracranial Tumors | SPECT | Tumor-to-Background Ratio | 1.3 to 6.2 |
| Recurrent Gliomas | SPECT | Tumor-to-Background Ratio | 2.27 ± 0.59 |
Data compiled from studies by Pauleit et al. snmjournals.org, Jager et al. nih.gov, and Kuwert et al. nih.gov
Assessment of Tumor Recurrence and Differentiation from Non-neoplastic Lesions
Differentiating recurrent tumors from non-neoplastic changes resulting from therapy (such as radiation necrosis or scarring) is a significant challenge in oncologic follow-up. mdpi.comresearchgate.net IMT-SPECT has proven to be a valuable tool in this context, particularly for brain gliomas. sci-hub.senih.gov
Research indicates that patients with glioma recurrence have significantly higher IMT uptake ratios in the affected area compared to patients with benign post-therapeutic lesions. nih.gov A study established an optimal cutoff ratio of 1.8 for differentiating recurrence from benign changes. Using this threshold, IMT-SPECT demonstrated a sensitivity of 78% and a specificity of 100% for detecting glioma recurrence. nih.gov
IMT-SPECT is particularly effective in identifying low-grade tumor recurrences. nih.gov A comparative study found that while both IMT-SPECT and [¹⁸F]FDG-PET could confirm recurrence in all cases of high-grade gliomas, IMT-SPECT was superior for lower-grade tumors. It achieved a sensitivity of 75% for grade II and 86% for grade III recurrences, compared to 50% and 71% for FDG-PET, respectively. nih.gov These findings underscore the utility of IMT-SPECT as a highly useful method for detecting and delineating recurrent gliomas and distinguishing them from non-malignant post-treatment effects. researchgate.net
Data compiled from studies by Kuwert et al. nih.gov and Kracht et al. nih.gov
Analytical and Characterization Techniques in 3 Iodo L Tyrosine Methyl Ester Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, LC/MS-MS)
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of 3-Iodo-L-tyrosine methyl ester. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with liquid chromatography, provide detailed information about the molecular structure, connectivity, and elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While specific spectral data for this compound is not extensively published, its expected ¹H and ¹³C NMR spectra can be reliably predicted by combining the known spectral features of its parent compound, 3-Iodo-L-tyrosine, and the related L-tyrosine methyl ester. nih.govebi.ac.uk
In the ¹H NMR spectrum, the introduction of the methyl ester group would result in a characteristic singlet peak appearing in the upfield region, typically around 3.7 ppm. The protons of the aromatic ring would exhibit a pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring, influenced by the electron-donating hydroxyl group and the deshielding iodo-substituent. The alpha- and beta-protons of the amino acid backbone would appear as multiplets, with their chemical shifts and coupling constants providing conformational information.
In the ¹³C NMR spectrum, the methyl ester would introduce two distinct signals: one for the carbonyl carbon (C=O) around 170-175 ppm and one for the methoxy (B1213986) (-OCH₃) carbon around 50-55 ppm. The signals for the aromatic carbons would be diagnostic, with the carbon atom bonded to the iodine showing a significantly upfield shift due to the heavy atom effect.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| -COOCH₃ | ~3.7 (s, 3H) | ~52 |
| Ester C=O | - | ~172 |
| α-CH | ~4.3 (t) | ~56 |
| β-CH₂ | ~3.2 (m, 2H) | ~37 |
| Aromatic C-I | - | ~85 |
| Aromatic C-OH | - | ~155 |
| Aromatic CH | ~6.8 - 7.6 (m, 3H) | ~115, 130, 138 |
Liquid Chromatography-Mass Spectrometry (LC/MS-MS)
LC/MS-MS is a highly sensitive and selective technique used for both identification and quantification. In this method, the compound is first separated by liquid chromatography and then ionized and fragmented in a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions create a unique fingerprint for the molecule.
For this compound, electrospray ionization (ESI) in positive mode would likely produce a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. The expected fragmentation pattern would involve characteristic losses, such as the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the side chain, providing definitive structural confirmation. massbank.euresearchgate.net The presence of iodine would also be confirmed by its characteristic isotopic pattern.
Chromatographic Techniques for Purity and Analysis (e.g., HPLC)
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby ensuring the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing amino acids and their derivatives. sielc.com In this technique, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
For the analysis of this compound, a gradient elution method, where the proportion of the organic solvent is gradually increased, would be effective. researchgate.net As the methyl ester is more nonpolar than its parent acid, 3-Iodo-L-tyrosine, it would have a longer retention time on a reversed-phase column under identical conditions. Detection is typically achieved using a UV detector, as the phenolic ring is a strong chromophore with maximum absorbance around 280 nm. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
|---|---|
| Column | C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA or FA |
| Elution | Gradient (e.g., 10% to 90% B over 20-30 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Injection Volume | 10-20 µL |
Quantitative Analysis in Biological Samples
The accurate measurement of this compound in complex biological matrices such as plasma, urine, or tissue homogenates is critical for metabolic and pharmacokinetic studies. LC/MS-MS is the gold standard for this application due to its exceptional sensitivity and selectivity, which allows for the detection of trace amounts of the analyte amidst a high background of endogenous compounds. nih.govmdpi.comthermofisher.com
The analytical workflow typically involves several key steps:
Sample Preparation: To remove interfering substances like proteins and salts, a sample preparation step is necessary. This often involves protein precipitation with a solvent like acetonitrile or acetone, followed by centrifugation. mdpi.com For cleaner samples and higher sensitivity, solid-phase extraction (SPE) may be employed. nih.gov
Internal Standard: An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled this compound), is added to the sample at the beginning of the preparation process. This standard corrects for any analyte loss during extraction and for variations in instrument response.
LC/MS-MS Analysis: The prepared sample is analyzed by LC/MS-MS operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the mass spectrometer is set to detect a specific precursor-to-product ion transition that is unique to the analyte and the internal standard. This high selectivity minimizes interference and allows for accurate quantification even at very low concentrations.
Validation of the method is crucial and includes establishing parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and recovery. nih.govmdpi.com Methods developed for similar halogenated tyrosines in human plasma have achieved LOQs in the sub-ng/mL range, demonstrating the high sensitivity of the technique. nih.govmdpi.com
| Parameter | Reported Performance (for 3-Cl-Tyr, 3-Br-Tyr) nih.govmdpi.com |
|---|---|
| Limit of Detection (LOD) | 0.026 - 0.030 ng/mL |
| Limit of Quantification (LOQ) | 0.096 - 0.100 ng/mL |
| Linearity (r²) | >0.99 |
| Accuracy | 95 - 105% |
| Precision (CV%) | <10% |
| Recovery | Typically >85% |
Structure Activity Relationship Sar Studies and Ligand Design
Modification of 3-Iodo-L-tyrosine Methyl Ester for Enhanced Activity or Selectivity
Modifications to the this compound scaffold can be approached at several key positions to modulate its biological activity. The primary goals of these modifications are often to increase the compound's affinity for its target, enhance its selectivity over other biological molecules, and improve its stability and bioavailability.
One of the initial and most significant modifications is the esterification of the carboxylic acid of 3-Iodo-L-tyrosine to its methyl ester. This change generally increases the lipophilicity of the molecule. This increased lipophilicity can enhance the ability of the compound to cross cellular membranes, potentially leading to improved uptake and intracellular concentrations. However, for biological activity that requires a free carboxylate group for interaction with a target, the methyl ester may need to be hydrolyzed back to the carboxylic acid by intracellular esterases.
Further modifications can be envisioned at the following positions:
The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is another critical site for modification. Etherification or esterification of this group would significantly alter the electronic properties and hydrogen bonding potential of the molecule. Such changes can influence how the compound orients itself within a binding pocket and can also affect its metabolic stability.
The Phenyl Ring: The aromatic ring itself can be a target for introducing additional substituents. Adding other groups to the ring could create new steric or electronic interactions with a target receptor or enzyme. For example, the introduction of a second halogen or a small alkyl group could further modulate the compound's activity.
The table below summarizes potential modifications and their expected impact on the properties of this compound.
| Modification Site | Type of Modification | Potential Impact on Properties |
| Carboxylic Acid | Esterification (to methyl ester) | Increased lipophilicity, enhanced cell permeability |
| Amino Group | Acylation, Alkylation | Altered polarity and hydrogen bonding, potential for new target interactions |
| Phenolic Hydroxyl Group | Etherification, Esterification | Modified electronic properties and hydrogen bonding, potential impact on metabolic stability |
| Phenyl Ring | Addition of substituents | New steric and electronic interactions, potential for modulated activity |
Investigating the Impact of Substituent Variations on Biological Interactions
The biological interactions of this compound are highly dependent on the nature and position of its various substituents. The iodine atom at the 3-position of the phenyl ring is a crucial determinant of its activity. The size and electronegativity of the iodine atom can lead to specific halogen bonding interactions with biological targets, which are a type of non-covalent interaction that can contribute significantly to binding affinity.
Variations in the substituents can have the following impacts:
Halogen Substitution: Replacing the iodine with other halogens (e.g., bromine, chlorine, or fluorine) would systematically alter the size, polarizability, and halogen bonding strength of the substituent. This would likely have a direct impact on the compound's binding affinity and selectivity for its target.
Ester Group Variation: While the focus is on the methyl ester, varying the alcohol component of the ester (e.g., ethyl, propyl, or more complex groups) would change the steric bulk and lipophilicity of this part of the molecule. This could influence the rate of hydrolysis of the ester and its interaction with the binding site.
Chirality: The L-configuration of the amino acid backbone is generally crucial for biological activity. The specific stereochemistry is often required for a precise fit into the chiral binding sites of proteins. Investigating the D-isomer would help to confirm the stereochemical requirements of the target.
The following table outlines the potential effects of varying key substituents on the biological interactions of this compound.
| Substituent Variation | Position | Potential Effect on Biological Interactions |
| Halogen (I, Br, Cl, F) | 3-position of phenyl ring | Modulated halogen bonding, altered binding affinity and selectivity |
| Ester Alkyl Group (Methyl, Ethyl, etc.) | Carboxyl terminus | Changes in steric hindrance and lipophilicity, altered rate of hydrolysis |
| Amino Acid Chirality (L vs. D) | Alpha-carbon | Significant impact on binding to chiral protein targets |
Rational Design of Derivatives for Specific Receptor or Transporter Targeting
The principles of rational drug design can be applied to create derivatives of this compound that are targeted to specific biological receptors or transporters. This approach relies on a detailed understanding of the three-dimensional structure of the target protein.
For instance, if the target is a specific amino acid transporter, derivatives can be designed to mimic the natural substrates of that transporter more closely. This could involve modifying the size and charge distribution of the molecule to optimize its interaction with the transporter's binding site. The esterification of the carboxyl group to a methyl ester can be a strategic decision in this context, as a more lipophilic molecule may be a better substrate for certain transporters.
In the context of designing enzyme inhibitors, molecular docking studies can be used to predict how different derivatives of this compound will bind to the active site of an enzyme. These computational models can guide the synthesis of new compounds with improved inhibitory activity. For example, if the active site has a deep hydrophobic pocket, derivatives with larger, more lipophilic groups attached to the phenyl ring or the amino group could be designed to fill this pocket and increase binding affinity.
The table below provides a hypothetical example of a rational design strategy for targeting a specific receptor.
| Target Receptor Feature | Design Strategy for Derivative | Rationale |
| Hydrophobic Pocket | Add a benzyl (B1604629) group to the amino terminus | The benzyl group can occupy the hydrophobic pocket, increasing binding affinity through van der Waals interactions. |
| Positively Charged Residue | Replace the phenolic hydroxyl with a carboxyl group | The negatively charged carboxyl group can form a salt bridge with the positively charged residue, enhancing binding. |
| Small Binding Cleft | Replace the iodine atom with a smaller bromine atom | A smaller substituent may allow for a better fit within a sterically constrained binding site. |
By employing these rational design strategies, it is possible to systematically develop novel derivatives of this compound with finely tuned properties for specific therapeutic applications.
Future Directions and Emerging Research Areas
Novel Therapeutic Strategies Based on 3-Iodo-L-tyrosine Methyl Ester Derivatives
The development of derivatives from 3-Iodo-L-tyrosine is a promising frontier for creating new therapeutic agents, particularly in oncology and neurology. A primary focus is the L-type amino acid transporter 1 (LAT1), which is overexpressed in numerous cancers and facilitates the transport of large neutral amino acids essential for tumor growth. frontiersin.orgbiorxiv.org Consequently, LAT1 is an attractive target for anticancer drugs. frontiersin.org Researchers are designing conformationally restricted and meta-substituted tyrosine derivatives to act as potent and selective LAT1 inhibitors, with some compounds showing potency comparable to or exceeding that of agents in clinical trials. frontiersin.org By blocking LAT1, these derivatives can starve cancer cells of essential nutrients, thereby inhibiting tumor growth. biorxiv.org
In neurology, derivatives of 3-Iodo-L-tyrosine are being investigated for their ability to modulate catecholamine pathways. 3-Iodo-L-tyrosine is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine (B1211576). nih.govpasteur.frmdpi.com This inhibitory action provides a tool to study neurological conditions like Parkinson's disease. nih.gov Interestingly, studies have shown that excess amounts of 3-iodo-L-tyrosine can induce Parkinson-like features in experimental models, including the formation of α-synuclein aggregates, highlighting its potent biological activity and the need for carefully designed derivatives for therapeutic use. mdpi.comnih.gov Future work will likely focus on optimizing these derivatives to achieve desired modulatory effects on neurotransmitter systems for treating neurodegenerative diseases. nih.gov
| Therapeutic Target | Disease Area | Mechanism of Action | Research Finding |
| LAT1 Transporter | Oncology | Inhibition of amino acid transport | Conformationally restricted tyrosine derivatives act as sub-micromolar inhibitors, showing equipotency with Phase II clinical trial compounds. frontiersin.org |
| Tyrosine Hydroxylase | Neurology | Inhibition of dopamine synthesis | Serves as a tool to study Parkinson's disease mechanisms; excess amounts can induce Parkinson-like features in preclinical models. nih.govmdpi.comnih.gov |
Advanced Imaging Modalities and Tracer Development
Radioiodinated derivatives of tyrosine, such as 3-[¹²³I]iodo-α-methyl-L-tyrosine ([¹²³I]IMT), are pivotal in the development of advanced molecular imaging tracers for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). odu.eduacs.org These tracers are used for the diagnostic evaluation and therapy planning of tumors, particularly cerebral gliomas. odu.edu Because they are amino acid analogs, these tracers are avidly taken up by tumor cells, often via the LAT1 transporter, reflecting the increased metabolic activity and amino acid transport in cancerous tissues. nih.govnih.govnih.gov
The utility of these tracers extends beyond brain tumors, with studies demonstrating their potential for imaging extracranial tumors as well. Future research is focused on developing new radiolabeled analogs with improved properties, such as higher affinity for specific transporters, better tumor-to-background ratios, and tailored pharmacokinetic profiles. acs.org This includes labeling with different radionuclides (e.g., ¹⁸F for PET) to leverage the superior resolution and quantification capabilities of PET imaging. acs.org The development of these advanced tracers is crucial for non-invasively characterizing tumor metabolism, diagnosing recurrence, and guiding personalized treatment strategies. odu.edunih.gov
Applications in Targeted Drug Delivery Systems
The overexpression of the LAT1 transporter on cancer cells and at the blood-brain barrier (BBB) presents a strategic opportunity for targeted drug delivery. biorxiv.org Derivatives of this compound can serve as targeting moieties, essentially acting as a "Trojan horse" to carry therapeutic payloads specifically to these sites. By conjugating cytotoxic drugs or other therapeutic agents to a tyrosine-based scaffold, the resulting prodrug can be actively transported by LAT1 into the target cells.
This approach is being explored to enhance drug delivery to the brain for treating neurological disorders and to improve the efficacy of chemotherapy against cancers that overexpress LAT1. biorxiv.org Furthermore, this targeting strategy is being integrated with nanotechnology. For example, ultrasmall superparamagnetic iron oxide nanoparticles (USPIONs) conjugated to tyrosine have been shown to specifically target LAT1-expressing breast cancer cells. Such nanosystems could be adapted to carry drugs, offering a platform for combined diagnostic imaging and targeted therapy (theranostics). The future in this area lies in designing optimized linkers and conjugation strategies to ensure the stability of the prodrug in circulation and efficient release of the active drug inside the target cell.
Integration with Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of omics technologies is uncovering new biological roles and applications for 3-Iodo-L-tyrosine and its derivatives. In the field of metabolomics, which studies the complete set of small-molecule metabolites, researchers have identified 3-monoiodotyrosine (MIT) and 3,5-diiodotyrosine (DIT) as novel substrates for the monocarboxylate transporter 8 (MCT8), a specific thyroid hormone transporter. This discovery, made possible by untargeted metabolome analysis, expands our understanding of iodotyrosine transport and its role in thyroid hormone physiology.
In proteomics, 3-Iodotyrosine is utilized as a non-natural amino acid that can be site-specifically incorporated into proteins. mdpi.com This technique allows for the introduction of a unique chemical handle (the iodine atom) into a protein of interest. This "label" can then be used to study protein-protein interactions, protein structure, and function in living cells, providing insights that are difficult to obtain with conventional methods. mdpi.com Future applications will likely involve using these omics approaches to identify new protein targets and metabolic pathways influenced by 3-Iodo-L-tyrosine derivatives, further elucidating their mechanism of action and identifying new therapeutic opportunities.
Computational Chemistry and Molecular Modeling Studies of Interactions
Computational chemistry and molecular modeling are becoming indispensable tools for understanding how 3-Iodo-L-tyrosine derivatives interact with their biological targets at an atomic level. The availability of high-resolution structures, such as the cryo-electron microscopy structure of the LAT1 transporter, provides a template for sophisticated in silico studies. frontiersin.org Using techniques like molecular docking and targeted molecular dynamics (tMD) simulations, researchers can model the binding of iodinated tyrosine derivatives to the transporter's binding pocket.
These computational studies provide critical insights into the molecular mechanism of transport and inhibition. For instance, simulations have been used to discriminate between transported substrates (like tyrosine) and inhibitors (like 3,5-diiodo-L-tyrosine), revealing key amino acid residues within the transporter that form gates and interaction points. This detailed structural and dynamic information is invaluable for the rational design of new, more potent, and selective LAT1 inhibitors. By predicting binding affinities and interaction modes, computational approaches can significantly accelerate the drug discovery process, allowing for the virtual screening of large compound libraries and the optimization of lead candidates before their synthesis and experimental testing. biorxiv.org
| Computational Technique | Application | Key Insights Gained |
| Molecular Docking | Predicting the binding pose of inhibitors in the LAT1 active site. | Identification of key interactions and orientation of tyrosine derivatives within the binding pocket. |
| Molecular Dynamics (MD) | Simulating the dynamic movement of the transporter and ligand over time. | Elucidation of the transport cycle, conformational changes, and the mechanism of inhibition. |
| Comparative Modeling | Building 3D models of transporters based on related known structures. | Enabling structural analysis and docking studies when experimental structures are unavailable. nih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-iodo-L-tyrosine methyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via iodination of L-tyrosine methyl ester. A key method involves coupling Boc-protected L-tyrosine with intermediates like 3-boryl-4-methoxy-L-tyrosine methyl ester under copper(II) acetate catalysis in dichloromethane with pyridine, yielding cycloisodityrosine derivatives . Reaction conditions (e.g., catalyst concentration, solvent polarity) critically affect cyclization efficiency. For example, higher pyridine ratios (5 equiv) improve yields by stabilizing intermediates, while lower concentrations (0.025 M) reduce side reactions.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use LC-MS for purity assessment and NMR (¹H/¹³C) to confirm iodination at the 3-position. Cross-reactivity studies with anti-T3/T4 sera (e.g., <0.1% cross-reactivity) validate specificity in immunoassays, ensuring no interference from iodinated analogs . Mass spectrometry (e.g., MALDI-TOF) is essential for verifying site-specific incorporation into proteins via engineered tRNA synthetases .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Targeted metabolomics using HPLC coupled with fluorescence detection or tandem MS (e.g., MRM mode) enables sensitive quantification. For example, separation on C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) resolves iodinated tyrosine derivatives from endogenous metabolites like L-carnosine or phosphorylethanolamine .
Advanced Research Questions
Q. How can this compound be incorporated into proteins for site-specific labeling, and what experimental challenges arise?
- Methodological Answer : Engineered E. coli tyrosyl-tRNA synthetase (TyrRS) variants (e.g., iodoTyrRS-ed) selectively charge tRNA with this compound, enabling amber codon suppression in cell-free translation systems . Challenges include minimizing misincorporation of natural tyrosine. Solutions involve editing domain transplantation (e.g., PheRS editing domain) to hydrolyze mischarged tRNA, achieving >95% specificity . Validation requires MS/MS fragmentation to confirm iodotyrosine presence at target sites .
Q. What strategies optimize the use of this compound in structure-activity relationship (SAR) studies of bioactive peptides?
- Methodological Answer : Incorporate the iodinated derivative into cycloisodityrosine scaffolds to study steric and electronic effects. For example, cyclization of Boc-L-tyrosine and this compound using Cu(OAc)₂ yields bicyclic hexapeptides. SAR is assessed via cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) and comparative NMR analysis of iodinated vs. non-iodinated analogs . Taguchi experimental design can optimize reaction parameters (e.g., molar ratios, temperature) to maximize peptide yield .
Q. How do conflicting data on cross-reactivity of this compound in immunoassays arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from antibody batch variability or iodination-induced epitope masking. To resolve, perform competitive ELISA with serial dilutions of this compound against T3/T4 antisera. If cross-reactivity exceeds 0.5%, use affinity purification to isolate high-specificity antibodies or switch to MS-based detection to bypass antibody limitations .
Experimental Design & Optimization
Q. What statistical approaches are effective for optimizing synthetic protocols involving this compound?
- Methodological Answer : Taguchi orthogonal array design (e.g., L9 array) reduces experimental runs while testing multiple variables (catalyst type, concentration, temperature). For example, catalyst concentration (1.5 wt% KOH) and temperature (60°C) were identified as critical factors for methyl ester synthesis, improving yields to >96% . ANOVA quantifies parameter contributions, with catalyst concentration explaining >77% variance in yield .
Q. How can researchers mitigate racemization during iodination of L-tyrosine methyl ester?
- Methodological Answer : Use chiral auxiliaries (e.g., Boc protection) and low-temperature conditions (−20°C) to preserve stereochemistry. Monitor enantiomeric excess via polarimetry or chiral HPLC. Racemization >5% necessitates solvent screening—aprotic solvents (DMF, DCM) outperform protic ones .
Data Contradiction & Validation
Q. How should conflicting reports on the stability of this compound in aqueous buffers be addressed?
- Methodological Answer : Stability depends on pH and iodide scavengers. Perform accelerated degradation studies (40°C, pH 7.4 PBS) with LC-MS monitoring. If decomposition exceeds 10% in 24 hours, add antioxidants (e.g., ascorbate) or store in lyophilized form. Contrasting data may arise from buffer composition differences (e.g., phosphate vs. Tris) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
